molecular formula C17H27N3O2 B1399190 Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate CAS No. 1361112-04-0

Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate

Cat. No. B1399190
M. Wt: 305.4 g/mol
InChI Key: FIGKHKRVJMXJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H27N3O2 . It is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate involves the reaction of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate can be represented by the SMILES string: CC©©OC(N1CCCC(CCc2ccnc(c2)N)C1)=O .


Physical And Chemical Properties Analysis

Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate has a molecular weight of 305.4 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Biologically Active Intermediates

    Tert-butyl derivatives, including Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, are synthesized as intermediates for various biologically active compounds like crizotinib. The synthesis involves multiple steps and structural confirmation through MS and NMR spectroscopy (Kong et al., 2016).

  • Molecular Structure Elucidation

    The molecular structure of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been studied, synthesized from related esters, and characterized through techniques like NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. These studies reveal detailed molecular geometry and crystallographic data (Moriguchi et al., 2014).

  • Intermediate for Anticancer Drugs

    Tert-butyl derivatives, like Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, are significant as intermediates in the synthesis of small molecule anticancer drugs. These compounds are synthesized through multi-step processes, with structural confirmation through NMR and yield optimization studies (Zhang et al., 2018).

Chemical Modification and Derivatives

  • Synthesis of Alkaloid Derivatives

    Compounds like 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester have been used as chiral building blocks to prepare biologically active alkaloids like sedridine, ethylnorlobelol, and coniine. The process demonstrates the versatility of these tert-butyl derivatives in synthesizing structurally diverse small molecules (Passarella et al., 2005).

  • Characterization and Thermal Analysis

    The synthesis and characterization of derivatives, including 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, are conducted, and their molecular structure is studied using X-ray, DFT analyses, and thermal methods. These compounds are characterized using spectroscopic methods and are analyzed for intramolecular hydrogen bonding interactions (Çolak et al., 2021).

  • Development of Novel Scaffolds

    The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduces new scaffolds for preparing substituted piperidines. The process involves regioselective ring-opening and cycloaddition reactions, contributing to the chemical diversity of piperidine derivatives (Harmsen et al., 2011).

Crystalline Structure and Packing

  • X-ray Crystallography Studies: X-ray studies on compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate provide insights into their crystalline structure, molecular packing, and hydrogen bonding patterns. These studies highlight the importance of structural analysis in understanding the properties of tert-butyl derivatives (Didierjean et al., 2004).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate is not available, similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-4-5-14(12-20)7-6-13-8-9-19-15(18)11-13/h8-9,11,14H,4-7,10,12H2,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGKHKRVJMXJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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